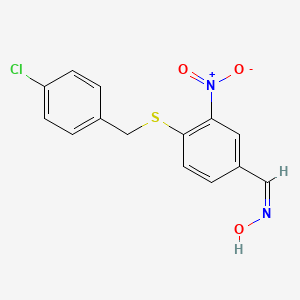
(E)-2-(4-fluorophenylamino)-N'-(2-hydroxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorophenyl)amino]-N’-[(1E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C15H14FN3O2 and a molecular weight of 287.29 g/mol . This compound is known for its potential applications in various fields, including medicinal chemistry and material science. It is characterized by the presence of a fluorophenyl group, an amino group, and a hydroxyphenylmethylidene moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)amino]-N’-[(1E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazide intermediate: The reaction begins with the condensation of 4-fluoroaniline with ethyl chloroacetate to form 2-(4-fluorophenyl)acetohydrazide.
Condensation with salicylaldehyde: The hydrazide intermediate is then reacted with salicylaldehyde under reflux conditions in the presence of a suitable solvent, such as ethanol, to yield the final product.
The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired compound .
Industrial Production Methods
Industrial production of 2-[(4-fluorophenyl)amino]-N’-[(1E)-(2-hydroxyphenyl)methylidene]acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)amino]-N’-[(1E)-(2-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-[(4-fluorophenyl)amino]-N’-[(1E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)amino]-N’-[(1E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)amino]-N’-[(1E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- 2-[(4-bromophenyl)amino]-N’-[(1E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- 2-[(4-methylphenyl)amino]-N’-[(1E)-(2-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[(4-fluorophenyl)amino]-N’-[(1E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable candidate for drug development and other scientific applications .
Properties
Molecular Formula |
C15H14FN3O2 |
|---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-N-[(Z)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14FN3O2/c16-12-5-7-13(8-6-12)17-10-15(21)19-18-9-11-3-1-2-4-14(11)20/h1-9,17,20H,10H2,(H,19,21)/b18-9- |
InChI Key |
FDQBATYDCYPHGB-NVMNQCDNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)CNC2=CC=C(C=C2)F)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117800.png)
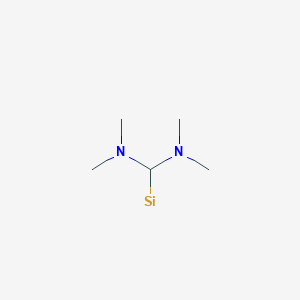
![2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B14117806.png)
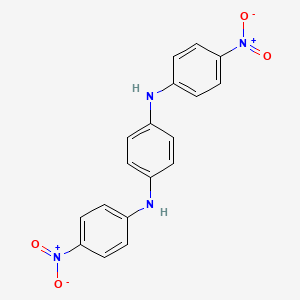
methanone](/img/structure/B14117810.png)

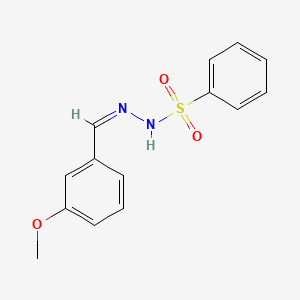

![(3S)-3-[[(2S)-5-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[2-[(2S)-5-amino-1-[[(2S,5S)-5-amino-1-hydroxy-6-(1H-imidazol-5-yl)-3,4-dioxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]hydrazinyl]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[(2S,5S)-5-[2-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,7R)-1-amino-7-hydroxy-6-(hydroxyamino)-1,4,5-trioxooctan-3-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]hydrazinyl]-6-methyl-3,4-dioxo-1-phenylheptan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14117832.png)
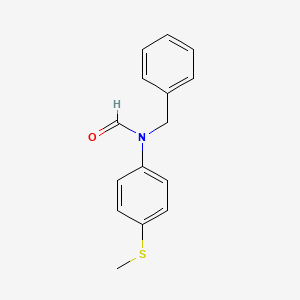
![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117850.png)

